molecular formula C11H8N4OS2 B5707773 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide

2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide

Cat. No. B5707773
M. Wt: 276.3 g/mol
InChI Key: UBGCRBULEZSLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide, also known as MBTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBTC is a heterocyclic compound that contains a benzothiazole ring and a thiadiazole ring, which makes it a unique molecule with diverse properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide has also been shown to inhibit the growth of fungi by disrupting the cell wall and membrane. In addition, 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid.
Biochemical and Physiological Effects
2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide can induce oxidative stress, DNA damage, and mitochondrial dysfunction in cancer cells. In vivo studies have shown that 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide can inhibit tumor growth and metastasis in animal models of cancer. 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide has also been shown to have antifungal and antibacterial activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide has several advantages for lab experiments, including its low cost, easy synthesis, and diverse properties. However, 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide also has some limitations, including its low solubility in water and its potential toxicity to cells and animals at high concentrations. Therefore, careful consideration should be given to the concentration and duration of 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide treatment in lab experiments.

Future Directions

There are several future directions for 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide research, including the development of more potent and selective analogs for anticancer and antifungal therapy, the investigation of the mechanism of action of 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide in different cell types, and the exploration of the potential environmental and agricultural applications of 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide. In addition, the development of novel drug delivery systems for 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide may enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide involves the reaction of 2-amino-6-methylbenzothiazole with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to form 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide. The yield of the synthesis method is around 60%, and the purity of the compound can be increased by recrystallization.

Scientific Research Applications

2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide has shown promising results as an anticancer agent, antifungal agent, and antitubercular agent. In material science, 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide has been used as a corrosion inhibitor for metals and alloys. In environmental science, 2-methyl-N-1,3,4-thiadiazol-2-yl-1,3-benzothiazole-6-carboxamide has been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

2-methyl-N-(1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS2/c1-6-13-8-3-2-7(4-9(8)18-6)10(16)14-11-15-12-5-17-11/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGCRBULEZSLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide

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